molecular formula C22H21N3O3S B2679352 (E)-3-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide CAS No. 1007065-11-3

(E)-3-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide

Cat. No.: B2679352
CAS No.: 1007065-11-3
M. Wt: 407.49
InChI Key: SCGPRLCHDRUCHI-OCOZRVBESA-N
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Description

(E)-3-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.49. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of (E)-3-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide Compounds with similar structures have been found to interact with various cellular targets, influencing a range of biological processes .

Mode of Action

The exact mode of action of This compound It’s known that azobenzene compounds can undergo reversible e/z isomerisation . This property could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

The biochemical pathways affected by This compound Azobenzene compounds have been found to exhibit antiproliferative/cytotoxic activities , suggesting they may influence pathways related to cell growth and survival.

Result of Action

The molecular and cellular effects of This compound Similar compounds have shown outstanding antiproliferative/cytotoxic activities , suggesting that they may induce cell death or inhibit cell growth.

Properties

IUPAC Name

3-benzylsulfonyl-N-(4-phenyldiazenylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c26-22(15-16-29(27,28)17-18-7-3-1-4-8-18)23-19-11-13-21(14-12-19)25-24-20-9-5-2-6-10-20/h1-14H,15-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGPRLCHDRUCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301040305
Record name Propanamide, N-[4-(2-phenyldiazenyl)phenyl]-3-[(phenylmethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301040305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007065-11-3
Record name Propanamide, N-[4-(2-phenyldiazenyl)phenyl]-3-[(phenylmethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301040305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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